3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidinone core, and the final coupling of these fragments. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, the compound can be used to study enzyme interactions and inhibition due to its potential binding affinity to certain biological targets .
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties. Further research is needed to confirm these activities and understand the underlying mechanisms .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one
- 2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H27ClN4O2S2 |
---|---|
Molecular Weight |
527.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27ClN4O2S2/c1-4-12-29(13-5-2)23-19(24(32)30-15-17(3)10-11-22(30)28-23)14-21-25(33)31(26(34)35-21)16-18-8-6-7-9-20(18)27/h6-11,14-15H,4-5,12-13,16H2,1-3H3/b21-14- |
InChI Key |
KBIOUPCZJWCWBD-STZFKDTASA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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